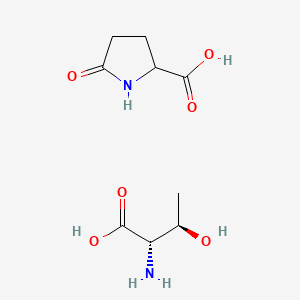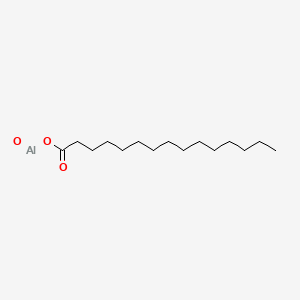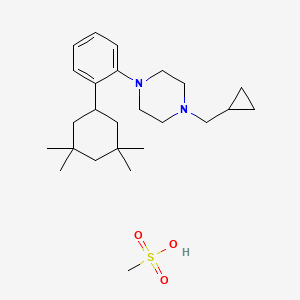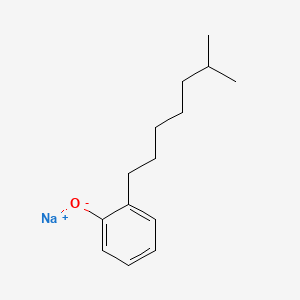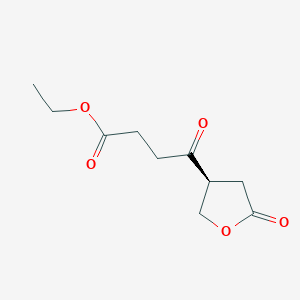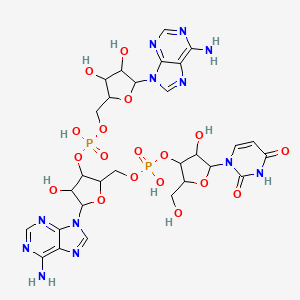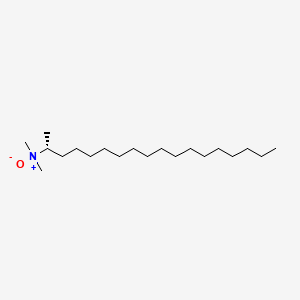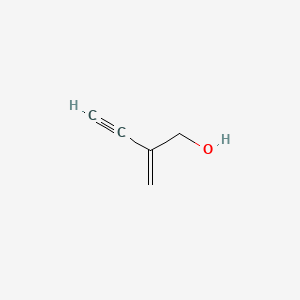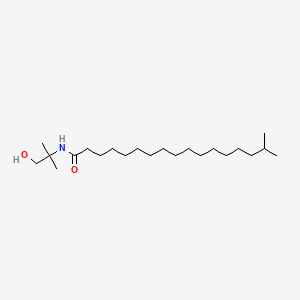
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group and an isooctadecanamide backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide typically involves the reaction of isooctadecanoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-(2-Oxo-1,1-dimethylethyl)isooctadecan-1-amide.
Reduction: Formation of N-(2-Amino-1,1-dimethylethyl)isooctadecan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the amide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)octadecan-1-amide
- N-(2-Hydroxy-1,1-dimethylethyl)hexadecan-1-amide
- N-(2-Hydroxy-1,1-dimethylethyl)dodecan-1-amide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it particularly suitable for certain industrial and research applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
93920-24-2 |
|---|---|
Fórmula molecular |
C22H45NO2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)-16-methylheptadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-20(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(25)23-22(3,4)19-24/h20,24H,5-19H2,1-4H3,(H,23,25) |
Clave InChI |
HJMKSCTZPRSFJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



